molecular formula C11H20O5 B12805380 Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate CAS No. 6942-20-7

Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate

Cat. No.: B12805380
CAS No.: 6942-20-7
M. Wt: 232.27 g/mol
InChI Key: GBJCKNLHNSXPAM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the reaction of a suitable alcohol with a carboxylic acid or its derivatives. One common method is the esterification of 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Hydrolysis: 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoic acid and ethanol.

    Reduction: 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The dioxolane ring and ester group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl propanoate: Similar in structure but lacks the dioxolane ring, used in flavorings.

Uniqueness

Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

6942-20-7

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate

InChI

InChI=1S/C11H20O5/c1-4-14-10(12)5-6-11(2)15-8-9(16-11)7-13-3/h9H,4-8H2,1-3H3

InChI Key

GBJCKNLHNSXPAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(OCC(O1)COC)C

Origin of Product

United States

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